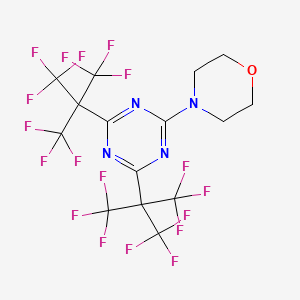![molecular formula C25H18FNO2 B11692408 17-(4-Fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11692408.png)
17-(4-Fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-(4-フルオロフェニル)-1-メチル-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-16,18-ジオンは、ユニークなペンタサイクル構造を持つ複雑な有機化合物です。この化合物は、その潜在的な生物学的活性と創薬における応用から、医薬品化学の分野で大きな関心を集めています。
準備方法
合成経路と反応条件
17-(4-フルオロフェニル)-1-メチル-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-16,18-ジオンの合成は、一般的にオキシランイミド誘導体と適切なアミンの縮合反応によって行われます 。反応条件としては、ジクロロメタンなどの溶媒や、トリエチルアミンなどの触媒を使用して反応を促進することがよくあります。生成物は、カラムクロマトグラフィーなどの技術を用いて精製し、高純度の目的化合物を得ます。
工業的製造方法
この化合物の工業的製造方法は、研究開発における特殊な用途のために、十分に文書化されていません。一般的なアプローチとしては、実験室規模の合成方法をスケールアップし、反応条件を最適化し、工業規模の精製技術を導入することで、一貫した品質と収率を確保することが考えられます。
化学反応の分析
反応の種類
17-(4-フルオロフェニル)-1-メチル-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-16,18-ジオンは、以下の化学反応をいくつか起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して行うことができます。
置換: 求核置換反応は、特にフルオロフェニル基において、ナトリウムメトキシドやカリウムtert-ブトキシドなどの試薬を使用して起こります。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: 乾燥エーテル中での水素化リチウムアルミニウム。
置換: メタノール中でのナトリウムメトキシド。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。例えば、酸化はカルボン酸やケトンを生成する可能性があり、一方、還元はアルコールやアミンを生成する可能性があります。
科学的研究の応用
17-(4-フルオロフェニル)-1-メチル-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-16,18-ジオンは、いくつかの科学研究において応用されています。
化学: 構造と機構の研究における参照化合物として使用されます。
生物学: 酵素阻害剤や受容体モジュレーターとしての可能性について調査されています。
医学: 抗HIV-1活性や癌細胞に対する細胞毒性について研究されています.
工業: 新素材や化学プロセス開発に使用されています。
作用機序
17-(4-フルオロフェニル)-1-メチル-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-16,18-ジオンの作用機序には、特定の分子標的との相互作用が関与します。例えば、活性部位に結合することで酵素を阻害したり、受容体結合ドメインと相互作用することで受容体活性を調節したりする可能性があります。具体的な経路と標的は、特定の生物学的文脈と応用によって異なる可能性があります .
類似化合物との比較
類似化合物
1-アセチル-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-16,18-ジオン: 構造は似ていますが、官能基が異なります.
4,6-ジメトキシ-17-メチル-3,5-ジアザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-16,18-ジオン: メトキシ基が追加されています.
独自性
17-(4-フルオロフェニル)-1-メチル-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-16,18-ジオンは、フルオロフェニル基が存在することによって、その化学反応性と生物学的活性が大きく影響を受けるため、独特な化合物です。そのため、構造活性相関の研究や新しい治療薬の開発に役立つ化合物です。
特性
分子式 |
C25H18FNO2 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
17-(4-fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C25H18FNO2/c1-25-18-8-4-2-6-16(18)20(17-7-3-5-9-19(17)25)21-22(25)24(29)27(23(21)28)15-12-10-14(26)11-13-15/h2-13,20-22H,1H3 |
InChIキー |
ZONRYVGNATXGAK-UHFFFAOYSA-N |
正規SMILES |
CC12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=CC=C(C=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Nicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propionyl]-](/img/structure/B11692328.png)

![6-methyl-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11692351.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692354.png)
![4,6-bis[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11692356.png)
![4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11692360.png)
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11692368.png)
![2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl propanoate](/img/structure/B11692386.png)
![3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11692392.png)
![Nicotinic acid N'-[3-(4-isopropyl-phenyl)-acryloyl]-hydrazide](/img/structure/B11692395.png)
![2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11692398.png)


![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl naphthalene-1-sulfonate](/img/structure/B11692415.png)
